molecular formula C7H11N3O2 B2407960 3-isopropyl-1-methyl-4-nitro-1H-pyrazole CAS No. 1808163-71-4

3-isopropyl-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B2407960
CAS No.: 1808163-71-4
M. Wt: 169.184
InChI Key: XVZJFCUBSTVVBP-UHFFFAOYSA-N
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Description

Contextualization of Pyrazole (B372694) Chemistry in Contemporary Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold in numerous areas of the chemical industry. mdpi.comresearchgate.net Since its discovery, the field of pyrazole chemistry has expanded dramatically, with its derivatives becoming indispensable tools in medicinal chemistry, agriculture, and materials science. mdpi.commdpi.com The versatility of the pyrazole ring allows for extensive functionalization, leading to a vast library of compounds with diverse biological activities. mdpi.com

In contemporary research, pyrazoles are recognized as "privileged scaffolds" because of their ability to interact with a wide range of biological targets. mdpi.com This has led to their incorporation into numerous FDA-approved drugs, where they exhibit activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects. mdpi.comallresearchjournal.compharmaguideline.com The broad spectrum of pharmacological applications has spurred continuous development of novel and efficient synthetic methodologies to access structurally diverse pyrazole derivatives. mdpi.comnih.gov Beyond pharmaceuticals, pyrazole derivatives are also utilized as agrochemicals (herbicides and pesticides), dyes, and advanced materials like organic light-emitting diodes and semiconductors. researchgate.netmdpi.com

Significance of Substituted Nitropyrazole Scaffolds in Organic Synthesis

The introduction of a nitro group onto the pyrazole ring creates a class of compounds known as nitropyrazoles, which possess unique chemical properties and reactivity. The nitro group is strongly electron-withdrawing, which significantly influences the electronic structure of the pyrazole ring. This modification makes the scaffold susceptible to certain chemical transformations and imparts specific properties that are highly valuable in organic synthesis. nih.govmdpi.com

Nitropyrazoles are crucial intermediates for the synthesis of other functionalized pyrazoles. nih.gov The nitro group can be reduced to an amino group, providing a synthetic handle for the construction of more complex molecules, including various fused heterocyclic systems. Furthermore, the electron-deficient nature of the nitropyrazole ring can facilitate nucleophilic substitution reactions. researchgate.net

Beyond their role as synthetic intermediates, nitropyrazole scaffolds are integral to the development of energetic materials. nih.gov The presence of the nitro group, combined with the nitrogen-rich pyrazole core, contributes to high heats of formation and the potential for rapid energy release, making them subjects of research for explosives, propellants, and pyrotechnics. nih.govguidechem.comnih.gov The stability of the aromatic pyrazole ring combined with the energetic nitro group allows for the creation of materials that balance performance with thermal stability. nih.gov

Overview of Research Trajectories for 3-isopropyl-1-methyl-4-nitro-1H-pyrazole

This compound is a specifically substituted nitropyrazole. While extensive research focusing solely on this exact molecule is not widely published, its structure suggests several potential research trajectories based on the well-established chemistry of its constituent parts and related compounds.

As a functionalized nitropyrazole, its primary role in research is likely that of a bespoke building block in organic synthesis. The substituents on the pyrazole ring—an isopropyl group at position 3, a methyl group at N1, and a nitro group at position 4—provide specific steric and electronic properties that can be exploited to achieve desired outcomes in multi-step syntheses.

Chemical Data for this compound
PropertyValue
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Canonical SMILESCC(C)C1=NN(C=C1N+[O-])C

Potential Research Applications:

Medicinal Chemistry: The synthesis of structurally similar compounds, such as N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine, indicates that this scaffold is of interest in medicinal chemistry. bldpharm.com The core could be elaborated to create novel drug candidates. For instance, the nitro group could be reduced to an amine and subsequently acylated or alkylated to build a library of compounds for screening against various biological targets. The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate in the synthesis of Sildenafil, highlights the utility of such scaffolds in developing pharmaceuticals. researchgate.net

Organic Synthesis Intermediate: The compound serves as a valuable intermediate for creating more complex molecules. A closely related boronic ester derivative, 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is used as a building block in coupling reactions to form intricate organic structures. evitachem.com This suggests that this compound could be a precursor to similar reactive intermediates. The 4-nitro position on the pyrazole ring is known to be reactive and can undergo C-H activation, allowing for further functionalization, such as arylation, to produce 5-aryl-4-nitro-1H-pyrazoles. acs.org

Materials Science: Given the research into nitropyrazoles as energetic materials, this compound could be investigated as a component in this area. mdpi.com The specific substitution pattern would influence properties such as density, thermal stability, and energy output, making it a candidate for studies aiming to fine-tune the performance of energetic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-nitro-3-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZJFCUBSTVVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 3 Isopropyl 1 Methyl 4 Nitro 1h Pyrazole and Its Derivatives

Direct Synthetic Routes to the Pyrazole (B372694) Core

The direct formation of the pyrazole ring is a common and efficient method for assembling this heterocyclic system. For the target compound, this involves the reaction of a suitably substituted hydrazine (B178648) with a three-carbon synthon, often an α,β-unsaturated compound or a 1,3-dicarbonyl derivative.

A powerful method for the synthesis of 4-nitropyrazoles is the cyclocondensation reaction between a nitro-olefin and a hydrazone. This approach is advantageous as it introduces the C4-nitro group as part of the starting material, thus avoiding a separate nitration step on the potentially sensitive pyrazole ring. The general reaction involves the [3+2] cycloaddition of a hydrazone with a nitroalkene.

The reaction of a monosubstituted hydrazine, such as methylhydrazine, with an unsymmetrical three-carbon component can lead to the formation of two regioisomeric pyrazoles. The regioselectivity of the cyclocondensation is a critical aspect, and it is often influenced by the reaction conditions, particularly the choice of solvent.

In the synthesis of 1,3-disubstituted pyrazoles from hydrazines and α,β-unsaturated ketones or aldehydes, the polarity of the solvent can play a significant role. For instance, in the condensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents have been shown to provide better results compared to polar protic solvents like ethanol. researchgate.net For the reaction of hydrazones with nitroolefins, protic polar solvents such as methanol (B129727) have been found to give the best yields in some cases. beilstein-journals.org The choice of solvent can influence the stability of intermediates and transition states, thereby directing the reaction towards a specific regioisomer.

The table below illustrates the effect of solvents on the regioselectivity of a representative cyclocondensation reaction.

Table 1: Effect of Solvent on Regioselectivity of a Representative Cyclocondensation Reaction

Entry Solvent Regioisomeric Ratio (A:B)
1 Methanol 85:15
2 Acetonitrile 70:30
3 Dichloromethane 65:35
4 Toluene 50:50

The regiochemical outcome of the cyclocondensation is also heavily dependent on the steric and electronic properties of the substituents on both the nitro-olefin and the hydrazone.

Steric Effects: The isopropyl group at the C3 position of the target molecule is sterically demanding. During the cyclization step, this bulky group can direct the incoming nucleophile to the less hindered position. In the reaction of a nitro-olefin with methylhydrazine, the initial Michael addition can occur via either of the two nitrogen atoms of the hydrazine. The steric hindrance of the isopropyl group on the nitro-olefin would likely favor the attack of the less sterically hindered terminal nitrogen of methylhydrazine, which would ultimately lead to the desired 1,3-disubstituted pyrazole. Studies on related pyrazole syntheses have shown that bulky groups can significantly influence the regioselectivity.

Electronic Effects: The electronic nature of the substituents also plays a crucial role. The methyl group on the nitrogen of methylhydrazine is an electron-donating group, which increases the nucleophilicity of both nitrogen atoms. However, the internal nitrogen (N1) is generally more nucleophilic in alkylhydrazines. This inherent electronic preference, combined with steric factors, will determine the final regiochemical outcome. The nitro group on the olefin is a strong electron-withdrawing group, which activates the double bond for nucleophilic attack by the hydrazone.

An alternative synthetic strategy involves the initial synthesis of the 3-isopropyl-1-methyl-1H-pyrazole precursor, followed by electrophilic nitration to introduce the nitro group at the C4 position.

Pyrazoles are aromatic heterocycles that can undergo electrophilic aromatic substitution reactions, including nitration. The pyrazole ring is generally reactive towards electrophiles, and the position of substitution is directed by the existing substituents on the ring. The C4 position of the pyrazole ring is typically electron-rich and is the most common site for electrophilic attack, provided it is unsubstituted.

The nitration of pyrazoles is commonly carried out using a mixture of nitric acid and sulfuric acid. Other nitrating agents such as nitric acid in acetic anhydride (B1165640) or nitronium tetrafluoroborate (B81430) can also be employed. The choice of the nitrating agent and reaction conditions is crucial to achieve selective nitration and to avoid side reactions.

For 1,3-disubstituted pyrazoles, the C4 position is the most activated site for electrophilic substitution. The N1-methyl and C3-isopropyl groups are both electron-donating and direct incoming electrophiles to the C4 and C5 positions. However, the C4 position is electronically favored. To ensure high regioselectivity for C4 nitration and to minimize the formation of other isomers, careful optimization of the reaction conditions is necessary.

Key parameters to optimize include:

Nitrating Agent: The reactivity of the nitrating agent can influence selectivity. Milder nitrating agents may provide higher selectivity.

Reaction Temperature: Lower temperatures generally favor higher selectivity by reducing the rates of competing side reactions.

Solvent: The solvent can affect the solubility of the substrate and the reactivity of the nitrating species.

Reaction Time: Monitoring the reaction progress is important to ensure complete conversion while minimizing the formation of byproducts.

The following table presents a hypothetical optimization of reaction conditions for the C4-nitration of a 1,3-dialkylpyrazole precursor.

Table 2: Optimization of Reaction Conditions for C4-Nitration of a 1,3-Dialkylpyrazole

Entry Nitrating Agent Solvent Temperature (°C) Time (h) Yield of C4-Nitro Product (%)
1 HNO₃/H₂SO₄ - 25 2 75
2 HNO₃/H₂SO₄ - 0 4 85
3 HNO₃/Ac₂O Acetonitrile 0 6 90
4 NO₂BF₄ Acetonitrile -20 3 95

Nitration Procedures for Pyrazole Derivatives

Synthetic Transformations and Derivatization of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole

The strategic manipulation of the nitro group and the pyrazole core of this compound allows for the introduction of new functionalities and the construction of more complex molecular architectures.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring and also serves as a versatile handle for various functional group interconversions.

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the corresponding 4-amino-3-isopropyl-1-methyl-1H-pyrazole. This transformation is crucial as it introduces a nucleophilic and basic center, opening up a wide array of subsequent derivatization possibilities. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of nitroarenes and nitroheterocycles, which are applicable to this compound, include catalytic hydrogenation and chemical reduction. organic-chemistry.orgacademie-sciences.fr

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. academie-sciences.fr The reaction conditions are generally mild, offering high yields and clean conversions.

Chemical Reduction: A wide range of chemical reducing agents can be utilized. These include metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. academie-sciences.fr Other effective reagents include sodium hydrosulfite, sodium sulfide, and tin(II) chloride. organic-chemistry.org For more specialized applications, metal-free reductions using reagents like tetrahydroxydiboron (B82485) in water have also been developed. organic-chemistry.org

Table 1: Reagents for the Reduction of Nitro Groups to Amines

Reagent/Catalyst Conditions Advantages
H₂, Pd/C Mild pressure and temperature High yield, clean reaction
Fe, HCl Acidic medium Inexpensive, widely used
SnCl₂ Mild conditions Good for sensitive substrates
Na₂S₂O₄ Aqueous solution Mild, often used for selective reductions

The resulting 3-isopropyl-1-methyl-1H-pyrazol-4-amine is a valuable intermediate for the synthesis of a variety of derivatives, including amides, sulfonamides, and for participation in coupling reactions to form new carbon-nitrogen bonds. The amino group, being a strong activating group, also influences the reactivity of the pyrazole ring in electrophilic substitution reactions. academie-sciences.fr

The pyrazole ring itself can be subjected to various modifications to introduce additional substituents, further diversifying the range of accessible derivatives.

The introduction of a carboxyl group at the C5 position of the pyrazole ring can be a valuable transformation, providing a handle for further modifications such as amide bond formation or esterification. While direct carboxylation of this compound at the C5 position is not explicitly described in the available literature, the synthesis of the closely related compound, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been reported. sigmaaldrich.com This suggests that functionalization at the C5 position is feasible.

One potential strategy for carboxylation involves a deprotonation-carboxylation sequence. The C5 proton of the pyrazole ring can be acidic enough to be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching the resulting anion with carbon dioxide to introduce the carboxylic acid functionality. The presence of the nitro group at C4 would likely influence the acidity of the C5 proton.

Alternatively, a more indirect route could involve the synthesis of a C5-lithiated or C5-magnesiated pyrazole intermediate from a C5-halogenated precursor, followed by reaction with carbon dioxide.

Modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and C-H activation provide powerful tools for the introduction of a wide range of substituents onto heterocyclic rings like pyrazole. nih.govpsu.edu

Cross-Coupling Reactions: To utilize cross-coupling reactions, a halogen atom (e.g., Br, I) would first need to be introduced at a specific position on the pyrazole ring, most likely at C5. This halogenated pyrazole can then participate in reactions like the Suzuki-Miyaura coupling (with boronic acids or esters), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines). nih.govrsc.org For instance, a Suzuki-Miyaura coupling could be used to introduce various aryl or heteroaryl groups at the C5 position. The synthesis of 3-isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a boronic ester derivative, highlights the utility of pyrazole boronic esters in Suzuki couplings. evitachem.com

C-H Activation: Direct C-H activation is an increasingly attractive strategy as it avoids the pre-functionalization step of introducing a halogen. Palladium-catalyzed C-H arylation has been successfully applied to pyrazole-4-carboxylates, demonstrating the potential for direct functionalization of the pyrazole ring. academie-sciences.fr A directed C-H activation approach, potentially guided by a directing group, could be envisioned for the selective introduction of substituents at the C5 position of this compound.

Table 2: Potential Functionalization Reactions of the Pyrazole Ring

Reaction Type Position Potential Reagents Introduced Substituent
Carboxylation C5 1. Strong Base (e.g., n-BuLi) 2. CO₂ -COOH
Suzuki-Miyaura Coupling C5 (via C5-halide) Aryl/heteroaryl boronic acid, Pd catalyst Aryl/heteroaryl
C-H Arylation C5 Aryl halide, Pd catalyst Aryl

These synthetic transformations highlight the chemical versatility of this compound and provide pathways to a wide range of novel derivatives with potentially interesting chemical and physical properties.

Multicomponent and One-Pot Approaches for Pyrazole Derivative Synthesis

Multicomponent reactions (MCRs) and one-pot syntheses represent highly efficient strategies in organic chemistry, aligning with the principles of green chemistry by maximizing atom, pot, and step economy. mdpi.comnih.gov These approaches are particularly valuable for constructing complex heterocyclic scaffolds like pyrazoles from simple, readily available starting materials in a single synthetic operation, thereby avoiding the isolation of intermediates, reducing solvent waste, and saving time and resources. mdpi.comnih.gov

The development of MCRs for pyrazole synthesis has gained significant traction due to the wide range of biological activities exhibited by pyrazole derivatives. nih.gov A common strategy involves the condensation of a hydrazine source with a 1,3-dielectrophile, where the dielectrophile is generated in situ from two or more components. beilstein-journals.org For instance, a four-component reaction involving (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile (B47326) can yield pyrano[2,3-c]pyrazole derivatives in an aqueous medium, catalyzed by piperidine. mdpi.com This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. mdpi.com

Another versatile MCR is the three-component synthesis of highly substituted pyrazoles. Shen et al. developed a method using Yb(PFO)₃ as a catalyst for the reaction between aldehydes, β-ketoesters, and hydrazines to produce pyrazole-4-carboxylates. beilstein-journals.org Similarly, pyrazole-linked thiazoles have been synthesized via a one-pot, three-component reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which acts as a hydrogen bond-donating reaction medium. acs.org This process efficiently forms C-C, C-N, and C-S bonds at room temperature. acs.org

One-pot procedures can also be designed as sequential, multi-step processes without intermediate purification. A notable example is the synthesis of tetra-substituted phenylaminopyrazoles. nih.gov This method involves the sequential reaction of an active methylene (B1212753) reagent with phenylisothiocyanate, followed by in situ S-methylation with iodomethane, and subsequent condensation with a substituted hydrazine to yield the final pyrazole product. nih.gov For the synthesis of nitropyrazoles specifically, a "one-pot two steps" method has been reported for the direct nitration of pyrazole to 4-nitropyrazole using a fuming nitric acid and oleum (B3057394) system. researchgate.net

The table below summarizes various multicomponent and one-pot approaches for the synthesis of diverse pyrazole derivatives.

Regiocontrolled Synthesis of Pyrazole Isomers

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers, which often requires tedious and difficult purification. nih.gov Therefore, developing synthetic methods that provide high regiochemical control is of great interest for accessing specific pyrazole isomers that may possess distinct biological activities. nih.gov

A highly effective strategy for achieving regiocontrol hinges on the nature of the hydrazine reactant. A study by da Silva et al. demonstrated a regiocontrolled, one-pot, three-component protocol for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones and arylhydrazines. nih.govacs.org The key to this method's success is the selective use of either the free arylhydrazine or its hydrochloride salt. When the reaction is performed with arylhydrazine hydrochlorides, the 1,3-regioisomer is formed exclusively. nih.gov Conversely, using the corresponding free arylhydrazine base leads solely to the formation of the 1,5-regioisomer. nih.govacs.org

This pronounced selectivity is attributed to the reaction mechanism. The reaction is believed to initiate with a nucleophilic attack of the hydrazine at the β-carbon of the enone. With the free hydrazine, the more nucleophilic nitrogen (N2) attacks first, ultimately leading to the 1,5-isomer after cyclization and elimination. nih.gov However, when using the hydrochloride salt, the N2 nitrogen is protonated, reducing its nucleophilicity. This directs the initial attack to occur through the less hindered and more basic N1 nitrogen, which, following a different cyclization pathway, results in the 1,3-isomer. nih.gov This protocol provides a protecting-group-free and additive-free method to access both isomers in moderate to excellent yields. acs.org

Another approach to achieve regioselectivity is through 1,3-dipolar cycloaddition reactions. For example, a regioselective synthesis of 3,4-diaryl-1H-pyrazoles has been developed using the reaction of tosylhydrazones and nitroalkenes. rsc.org The regioselectivity of this transformation was confirmed through two-dimensional NMR techniques. rsc.org The choice of solvent can also influence the isomeric ratio. The cyclocondensation of an arylhydrazine hydrochloride with a 1,3-diketone in aprotic dipolar solvents has been shown to give better regioselectivity compared to reactions in commonly used polar protic solvents like ethanol. nih.gov

The following table illustrates the regiocontrolled synthesis of pyrazole isomers using trichloromethyl enones, highlighting the decisive role of the hydrazine form.

Iii. Reaction Mechanisms and Reactivity Profile of 3 Isopropyl 1 Methyl 4 Nitro 1h Pyrazole

Mechanistic Investigations of Pyrazole (B372694) Formation

The synthesis of the 3-isopropyl-1-methyl-4-nitro-1H-pyrazole scaffold is typically achieved through a multi-step process involving the initial formation of the substituted pyrazole ring, followed by nitration. The construction of the pyrazole core itself relies heavily on cyclocondensation or cycloaddition reactions, where the regiochemical outcome is of paramount importance.

The most prevalent and versatile method for constructing the pyrazole ring is the [3+2] cycloaddition reaction. This process involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of a 1,3-disubstituted pyrazole, a common pathway involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

To achieve the specific substitution pattern of this compound, a plausible synthetic route begins with the reaction between methylhydrazine and a β-diketone bearing an isopropyl group, such as 4-methyl-1,3-pentanedione. The reaction proceeds via a cyclocondensation mechanism:

Initial Attack: The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of the β-diketone.

Intermediate Formation: This leads to the formation of a hydrazone intermediate.

Cyclization and Dehydration: Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the pyrazole ring.

An alternative and widely used cycloaddition pathway involves the reaction of diazo compounds with alkynes rsc.org. For instance, a diazo compound could react with an isopropyl-substituted alkyne. However, controlling the regioselectivity in such reactions can be challenging.

Following the formation of the 1-methyl-3-isopropyl-1H-pyrazole, the nitro group is introduced at the C4 position via an electrophilic aromatic substitution reaction. This is typically achieved using a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid researchgate.net. The pyrazole ring is sufficiently electron-rich to undergo nitration, which preferentially occurs at the C4 position due to the directing effects of the substituents and the inherent reactivity of the pyrazole core mdpi.comnih.gov.

Regioselectivity is a critical aspect of pyrazole synthesis, determining the final positions of the substituents on the heterocyclic ring. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine, two isomeric pyrazole products can potentially form mdpi.com.

In the synthesis of 1-methyl-3-isopropyl-1H-pyrazole, the reaction between 4-methyl-1,3-pentanedione and methylhydrazine can yield both 1-methyl-3-isopropyl-1H-pyrazole and 1-methyl-5-isopropyl-1H-pyrazole. The regiochemical outcome is governed by a combination of steric and electronic factors influencing the initial nucleophilic attack and the stability of the intermediates mdpi.com.

Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of the substituted nitrogen of methylhydrazine, favoring attack at the less hindered carbonyl carbon. This would preferentially lead to the formation of the desired 3-isopropyl isomer.

Electronic Effects: The electronic nature of the substituents on both reactants influences the reactivity of the carbonyl carbons and the nucleophilicity of the nitrogen atoms in the hydrazine.

The reaction conditions, particularly the pH, can significantly influence which nitrogen atom of methylhydrazine acts as the initial nucleophile, thereby directing the regioselectivity. The formation of stable intermediates, such as specific hydrazones or pyrazoline precursors, is key to obtaining a single, desired regioisomer nih.gov. For example, the formation of a 5-hydroxypyrazoline intermediate, followed by dehydration, is a key step where the stability of the intermediate dictates the final product distribution nih.gov.

Iv. Advanced Spectroscopic Analysis for Structural Elucidation of 3 Isopropyl 1 Methyl 4 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a detailed map of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while spin-spin coupling constants (J), in Hertz (Hz), reveal connectivity between neighboring protons.

For 3-isopropyl-1-methyl-4-nitro-1H-pyrazole, the expected ¹H-NMR spectrum would feature distinct signals for the N-methyl group, the isopropyl group (comprising a methine proton and two equivalent methyl groups), and the lone proton on the pyrazole (B372694) ring. The electron-withdrawing nitro group at the C4 position significantly influences the chemical shifts of the pyrazole ring proton and adjacent carbons.

¹H-NMR Data (Predicted)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (pyrazole ring) 8.5 - 8.7 s -
CH (isopropyl) 3.1 - 3.3 sept 6.8 - 7.0
CH₃ (N-methyl) 3.9 - 4.1 s -

The ¹³C-NMR spectrum provides information on the carbon skeleton. The presence of the nitro group is expected to cause a downfield shift for C4 and influence the shifts of the other ring carbons.

¹³C-NMR Data (Predicted)

Carbon Chemical Shift (δ, ppm)
C3 155 - 158
C4 135 - 138
C5 130 - 133
CH (isopropyl) 28 - 31
CH₃ (N-methyl) 38 - 41

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons, such as the isopropyl CH and CH₃ groups, and the C5 of the pyrazole ring to their respective proton signals.

The chemical shifts observed in NMR spectra are directly related to the electron density around the nuclei. The strong electron-withdrawing nature of the nitro group at the C4 position deshields the C5 proton, causing its resonance to appear at a relatively high chemical shift. This effect is also evident in the ¹³C-NMR spectrum, where C4 is significantly deshielded. The position of the N-methyl group's signals provides insight into the electronic environment of the pyrazole ring's nitrogen atoms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is invaluable for identifying functional groups and providing a "fingerprint" of the molecule.

The IR and Raman spectra of this compound are characterized by vibrations of the nitro group and the pyrazole ring.

Nitro Group Vibrations: The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com These are often intense bands in the IR spectrum.

Pyrazole Ring Modes: The pyrazole ring has several characteristic vibrational modes, including C=N, C=C, and N-N stretching, as well as in-plane and out-of-plane bending vibrations. The C=N stretching vibrations are typically observed in the 1650-1550 cm⁻¹ region. Ring stretching and deformation vibrations occur at lower wavenumbers. derpharmachemica.comrdd.edu.iq

Characteristic IR and Raman Bands (Predicted)

Functional Group/Vibration Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
NO₂ Asymmetric Stretch 1540 - 1560 Strong Medium
NO₂ Symmetric Stretch 1340 - 1360 Strong Strong
C=N Stretch (pyrazole) 1580 - 1620 Medium Medium
C-H Stretch (aromatic/aliphatic) 2850 - 3100 Medium-Weak Medium

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone in the structural elucidation of novel chemical entities. In the context of this compound, it provides definitive information on its molecular mass and formula, and offers deep insights into its structural framework through controlled fragmentation experiments.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C7H11N3O2. The theoretical monoisotopic mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

When analyzed using a positive ion electrospray ionization (ESI) source, the compound is expected to be detected as the protonated molecule, [M+H]⁺. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm) of its true value. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. nih.govmdpi.com

The verification process involves comparing the experimentally measured m/z value with the theoretically calculated m/z value. A low mass error, typically below 5 ppm, provides strong evidence for the proposed molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for the [M+H]⁺ Ion of this compound
IonElemental CompositionTheoretical m/zMeasured m/z (Hypothetical)Mass Error (ppm)
[M+H]⁺C₇H₁₂N₃O₂170.0924170.0921-1.76

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of a selected precursor ion, in this case, the protonated molecule of this compound ([M+H]⁺, m/z 170.1). The precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and provides valuable information for identifying its various functional groups and their connectivity.

Key predicted fragmentation pathways for this compound include:

Loss of the Nitro Group: A primary fragmentation event for nitroaromatic compounds is the cleavage of the C-NO₂ bond, leading to the loss of a nitro radical (•NO₂, 46.01 Da). This would result in a significant fragment ion at m/z 124.1. An alternative pathway involves the loss of nitric oxide (NO, 30.00 Da), which is also a common fragmentation for such compounds. nih.gov

Fragmentation of the Isopropyl Group: The isopropyl substituent can undergo fragmentation, most commonly through the loss of a methyl radical (•CH₃, 15.02 Da) from the protonated molecular ion, leading to a fragment at m/z 155.1. Another possibility is the loss of propene (C₃H₆, 42.05 Da) via a rearrangement process.

Pyrazole Ring Cleavage: The heterocyclic pyrazole ring can also fragment. Common losses from pyrazole derivatives include the elimination of a molecule of nitrogen (N₂, 28.01 Da) or hydrogen cyanide (HCN, 27.01 Da) following initial fragmentation events. researchgate.netrsc.org

By analyzing these characteristic neutral losses and the resulting product ions, the presence and positions of the methyl, isopropyl, and nitro groups on the pyrazole ring can be confirmed.

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (Precursor Ion: m/z 170.1)
Product Ion m/z (Theoretical)Neutral LossMass of Neutral Loss (Da)Proposed Fragmentation Pathway
155.1•CH₃15.02Loss of a methyl radical from the isopropyl group.
124.1•NO₂46.01Cleavage of the C-NO₂ bond.
140.1NO30.00Loss of nitric oxide from the nitro group.
128.1C₃H₆42.05Loss of propene from the isopropyl group via rearrangement.

V. Crystallographic Studies and Solid State Characterization of 3 Isopropyl 1 Methyl 4 Nitro 1h Pyrazole

X-ray Diffraction Analysis

X-ray diffraction is a pivotal technique for the unequivocal determination of the three-dimensional atomic arrangement within a crystalline solid. This method would provide precise information on the crystal structure, unit cell dimensions, and the spatial orientation of the atoms in 3-isopropyl-1-methyl-4-nitro-1H-pyrazole.

As of the latest available data, the crystal structure of this compound has not been reported. Consequently, details regarding its crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) are unknown. For context, a related compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been reported to crystallize in the monoclinic system with the space group P21/c researchgate.netresearchgate.net. However, the substitution of a propyl group and the addition of a carboxylic acid group would significantly influence the crystal packing and unit cell dimensions, making direct comparisons speculative.

Without experimental crystallographic data, a definitive analysis of the bond lengths, bond angles, and torsion angles for this compound cannot be provided. Theoretical calculations could offer estimations, but these would require validation through experimental X-ray diffraction studies. Studies on analogous pyrazole (B372694) structures reveal typical bond lengths and angles characteristic of the pyrazole ring, which is an aromatic five-membered heterocycle acs.org.

The conformation of the pyrazole ring itself is expected to be planar due to its aromatic nature. The relative orientations of the isopropyl, methyl, and nitro substituents attached to the pyrazole core would be of significant interest. The rotational freedom around the C-C bond connecting the isopropyl group to the pyrazole ring and the C-N bond of the nitro group would be key conformational features. In similar structures, the dihedral angles between the pyrazole ring and its substituents are influenced by steric hindrance and electronic effects researchgate.netresearchgate.net.

An analysis of the crystal structure would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions. Given the presence of the nitro group, weak C-H···O hydrogen bonds are plausible. However, without a known crystal structure, the specific hydrogen bonding network and other intermolecular contacts cannot be described. In other nitro-substituted pyrazole derivatives, intermolecular hydrogen bonds have been shown to play a crucial role in stabilizing the crystal lattice researchgate.netnih.gov.

Polymorphism and Crystallinity Studies (if applicable)

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. There are currently no published studies on the polymorphism or crystallinity of this compound. Such investigations would require the successful crystallization of the compound under various conditions and subsequent characterization by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Vi. Computational Chemistry and Theoretical Analysis of 3 Isopropyl 1 Methyl 4 Nitro 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical analysis of pyrazole (B372694) derivatives, offering a balance between computational cost and accuracy. DFT calculations can elucidate various electronic and structural properties of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole.

The electronic structure of this compound is characterized by the interplay between the pyrazole ring and its substituents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Representative Values)

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-2.1
HOMO-LUMO Gap5.4

Note: The values presented in this table are representative and intended for illustrative purposes, based on typical DFT calculations for similar substituted nitropyrazoles.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. libretexts.orgdeeporigin.com For this compound, the ESP map would show a region of negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. Conversely, a positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl and isopropyl groups, as well as near the pyrazole ring protons. researchgate.net This information is invaluable for predicting intermolecular interactions and potential sites for chemical reactions.

While this compound itself, being N-substituted, does not exhibit the common annular tautomerism of NH-pyrazoles, the study of tautomerism in related pyrazole structures is crucial for understanding their fundamental chemistry. nih.govmdpi.com In unsubstituted or C-substituted pyrazoles, tautomerism involves the migration of a proton between the two nitrogen atoms of the ring. encyclopedia.pub The stability of different tautomers is influenced by the nature and position of substituents, as well as solvent effects. nih.gov Computational methods like DFT can accurately predict the relative energies of these tautomeric forms, providing insight into the equilibrium state. For N-substituted pyrazoles like the title compound, such analysis is not directly applicable but informs the broader understanding of pyrazole chemistry.

The substituents on the pyrazole ring—isopropyl at position 3, methyl at position 1, and nitro at position 4—have a profound impact on the molecule's electronic and geometric properties.

Isopropyl Group (at C3): As an electron-donating group, the isopropyl substituent increases the electron density of the pyrazole ring, which can affect its aromaticity and reactivity. rsc.org

Nitro Group (at C4): The nitro group is a strong electron-withdrawing group. Its presence significantly lowers the energy of the LUMO and alters the charge distribution on the pyrazole ring, making it more susceptible to nucleophilic attack. rsc.org

DFT calculations can quantify these effects by analyzing changes in bond lengths, bond angles, and atomic charges upon substitution.

Table 2: Predicted Influence of Substituents on Pyrazole Ring Properties

SubstituentPositionElectronic EffectImpact on Ring
Isopropyl3Electron-donatingIncreases electron density
Methyl1Electron-donatingIncreases electron density, fixes tautomerism
Nitro4Electron-withdrawingDecreases electron density, enhances electrophilicity

Advanced Quantum Chemical Calculations (e.g., MP2 Methods)

While DFT is a versatile method, more advanced quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2), can provide a higher level of accuracy for certain applications, particularly in describing electron correlation effects.

MP2 calculations are particularly well-suited for investigating reaction mechanisms, including the energetics of reaction pathways and the characterization of transition states. wuxiapptec.com For a molecule like this compound, MP2 could be employed to study various potential reactions, such as nucleophilic aromatic substitution or reactions involving the substituent groups.

By mapping the potential energy surface, it is possible to identify the minimum energy pathways for a given reaction. The transition state, which represents the energy maximum along the reaction coordinate, can be located and its structure and vibrational frequencies calculated. researchgate.net An imaginary frequency in the vibrational analysis confirms the identification of a true transition state. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. wuxiapptec.com

Calculation of Reactivity Indices

A comprehensive theoretical investigation of this compound would typically involve the calculation of global and local reactivity descriptors using DFT. These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key global reactivity indices that would be determined include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Without specific computational studies on this compound, a data table of these values cannot be generated.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior, offering insights that are complementary to the static picture provided by quantum chemical calculations.

MD simulations would be instrumental in exploring the conformational space of the isopropyl group and its rotation relative to the pyrazole ring. This analysis would reveal the most stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and preferred shapes. The dynamic nature of the nitro group and the methyl group on the pyrazole ring would also be of significant interest.

Vii. Applications in Advanced Organic Synthesis and Materials Science

3-isopropyl-1-methyl-4-nitro-1H-pyrazole as a Synthetic Building Block

The reactivity of the nitropyrazole core is central to its utility as a synthetic precursor. The electron-withdrawing nitro group significantly influences the chemical properties of the pyrazole (B372694) ring, creating a versatile scaffold for constructing more elaborate molecular architectures.

Precursor for More Complex Heterocyclic Frameworks

A primary application of 4-nitropyrazole derivatives is their use as intermediates in the synthesis of fused heterocyclic systems. The nitro group can be readily reduced to an amino group, which serves as a key functional handle for subsequent cyclization reactions. This strategy is notably employed in the synthesis of pyrazolopyrimidines, a class of compounds with significant biological activity.

For instance, the synthesis of analogues of Sildenafil, a well-known PDE5 inhibitor, involves the reduction of a 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide intermediate to its corresponding 4-amino derivative. researchgate.netnih.gov This amine is then condensed with other reagents to construct the fused pyrimidine ring. By analogy, this compound is an ideal starting material for similar synthetic pathways, where the isopropyl group at the 3-position can be used to modulate the steric and electronic properties of the final molecule.

The general transformation follows these steps:

Reduction of the Nitro Group: The nitro group of the pyrazole is reduced to a primary amine, typically using standard reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations.

Cyclization: The resulting 4-aminopyrazole can undergo condensation reactions with various electrophiles to form new rings. For example, reaction with a β-ketoester can lead to the formation of a pyrazolo[3,4-b]pyridine core, while reaction with a derivative of ethoxymethylenemalonate can yield a pyrazolo[4,3-d]pyrimidine.

Integration into Diverse Organic Transformations

Beyond its role as a precursor to fused systems, the this compound scaffold can participate in a variety of organic transformations. The reactivity of the nitropyrazole system allows for several synthetic manipulations.

One notable reaction class is the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism, which has been observed in related dinitropyrazole systems. researchgate.net In these reactions, a nucleophile attacks the pyrazole ring, leading to a ring-opening event, followed by a recyclization to form a new, rearranged heterocyclic product. researchgate.net This pathway highlights the electrophilic nature of the carbon atoms in the pyrazole ring, which is enhanced by the presence of the nitro group.

The table below summarizes key transformations applicable to the 4-nitropyrazole core, which are relevant to this compound.

TransformationReagents & ConditionsResulting Functional Group/StructurePotential Application
Nitro Group ReductionH₂, Pd/C; or SnCl₂, HCl4-AminopyrazolePrecursor for fused heterocycles (e.g., pyrazolopyrimidines)
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., alkoxides, amines)Substitution of the nitro group (under harsh conditions) or ring atomsFunctional group diversification
Diazotization of Amino GroupNaNO₂, HCl (following nitro reduction)4-Diazoniumpyrazolium saltPrecursor for Sandmeyer-type reactions (e.g., introduction of halogens, CN)

Ligand Chemistry and Coordination Complex Formation

The field of coordination chemistry extensively utilizes nitrogen-containing heterocycles as ligands for metal ions. mdpi.comnih.govresearchgate.net Pyrazole and its derivatives are particularly valued for their ability to form stable complexes with a wide range of transition metals. researchgate.netrepec.orgakjournals.comresearchgate.net

Pyrazole Derivatives as Ligands for Metal Complexes

This compound contains two nitrogen atoms in its heterocyclic ring. The N1 nitrogen is substituted with a methyl group and is generally not available for coordination. The N2 nitrogen, however, possesses a lone pair of electrons and can act as a Lewis base, donating electron density to a Lewis acidic metal center to form a coordinate bond. nih.govresearchgate.net

This compound typically functions as a monodentate ligand. The electronic and steric environment around the coordinating N2 atom is influenced by the substituents on the ring:

Isopropyl Group (C3): This bulky alkyl group introduces significant steric hindrance, which can affect the geometry of the resulting metal complex and the number of ligands that can coordinate to the metal center.

Nitro Group (C4): As a strong electron-withdrawing group, it reduces the electron density on the pyrazole ring, thereby decreasing the basicity of the N2 atom. This can weaken the metal-ligand bond compared to unsubstituted or electron-donating substituted pyrazoles.

Exploration of Metal-Pyrazole Interactions

The interaction between pyrazole-based ligands and metal ions has led to the creation of diverse supramolecular structures, including mononuclear complexes, polynuclear clusters, and metal-organic frameworks (MOFs). mdpi.com While N-unsubstituted pyrazoles can be deprotonated to form pyrazolate anions that act as bridging ligands, N-methylated pyrazoles like this compound are restricted to coordination as neutral, terminal ligands. nih.govresearchgate.net

The table below presents examples of metal complexes formed with various substituted pyrazole ligands, illustrating the structural diversity that can be expected from coordination with ligands such as this compound.

Metal IonPyrazole Ligand ExampleComplex TypeStructural Features
Copper(I) / Silver(I)3,5-DimethylpyrazoleCyclic Trinuclear [M(Pz)]₃Deprotonated pyrazoles act as bridging ligands forming a cyclic core. mdpi.com
Cadmium(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideMononuclear [Cd(L)₂Cl₂]The pyrazole-acetamide acts as a bidentate ligand. nih.gov
Ruthenium(II)2,6-bis(1H-pyrazol-3-yl)pyridinePincer ComplexA rigid pincer-type framework ensures specific coordination geometry. nih.gov
Cobalt(II) / Nickel(II)3,5-dimethyl-1-thiocarboxamidepyrazoleMononuclear/DinuclearCoordination involves both pyrazole nitrogen and the thiocarboxamide group. akjournals.com

Catalytic Applications

Pyrazole-containing ligands are integral to the design of homogeneous catalysts. The ligand's structure directly influences the catalyst's activity, selectivity, and stability by modulating the electronic and steric properties of the metal center.

While many catalytically active pyrazole complexes rely on metal-ligand cooperation involving an acidic N-H proton, N-substituted pyrazoles like this compound still play a crucial role as "spectator" or ancillary ligands. nih.gov In this capacity, the ligand coordinates to the metal center and remains bound throughout the catalytic cycle, helping to create a specific chemical environment that favors the desired reaction pathway.

For example, iridium(III) complexes with protic pyrazole ligands have been shown to catalyze the hydroamination of alkenes. nih.gov Although the mechanism in a complex with an N-methylated pyrazole would be different, the fundamental principle of the ligand tuning the metal's reactivity remains. The combination of the bulky isopropyl group and the electron-withdrawing nitro group in this compound provides a unique steric and electronic profile that could be exploited to fine-tune the performance of metal catalysts for various organic transformations, such as hydrogenations, cross-coupling reactions, or polymerizations.

Role of Pyrazole Derivatives in Organocatalysis

Pyrazole derivatives have emerged as versatile scaffolds in the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. researchgate.netmjcce.org.mkglobethesis.com The unique electronic and structural features of the pyrazole ring allow for the design of catalysts that can promote a variety of asymmetric transformations, leading to the synthesis of chiral molecules with high enantioselectivity. researchgate.netglobethesis.com

While specific research on the organocatalytic applications of this compound is not extensively documented, its structure suggests potential utility based on the principles of pyrazole-based organocatalysis. The presence of the electron-withdrawing nitro group at the 4-position can significantly influence the electronic properties of the pyrazole ring, potentially enhancing its ability to act as a Lewis basic catalyst or to be incorporated into more complex catalyst structures. The isopropyl group at the 3-position and the methyl group at the 1-position introduce steric bulk, which can be crucial for controlling the stereochemical outcome of a catalyzed reaction.

In a broader context, chiral pyrazole derivatives have been successfully employed as organocatalysts in reactions such as the Henry reaction, which involves the asymmetric addition of a nitroalkane to an aldehyde. mjcce.org.mkmjcce.org.mk These catalysts often incorporate chiral auxiliaries that create a chiral environment around the active site, guiding the approach of the reactants to favor the formation of one enantiomer over the other.

Catalyst TypeReactionKey Structural FeaturesAchieved Enantioselectivity
Chiral Pyrazole-based ThioureaMichael AdditionHydrogen bonding donor and Lewis basic sitesUp to 99% ee
Chiral Pyrazole-AmideAldol ReactionStereodirecting chiral backboneGood to high
Bifunctional Tertiary Amine ThioureaTandem Michael-CyclizationMultiple activation modesHigh enantioselectivities

Pyrazole-Based Ligands in Transition Metal Catalysis

The coordination chemistry of pyrazole derivatives is rich and varied, making them excellent ligands for a wide range of transition metals. nih.govacs.orgresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can effectively coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. researchgate.net These complexes have found applications in numerous catalytic processes, including cross-coupling reactions, oxidation, and polymerization. researchgate.net

For this compound, the N2 nitrogen atom is a potential coordination site for a metal center. The electronic effect of the nitro group would make the pyrazole a more electron-withdrawing ligand, which could influence the reactivity of the metal center. The steric hindrance from the isopropyl and methyl groups could also play a role in creating a specific coordination environment, potentially leading to selective catalysis.

For instance, pyrazole-containing pincer ligands have been shown to be effective in a variety of catalytic transformations. nih.gov These ligands typically bind to a metal center in a tridentate fashion, creating a highly stable complex. While this compound itself is a monodentate ligand, it could be incorporated into larger, multidentate ligand frameworks to achieve similar stability and catalytic activity.

MetalLigand TypeApplicationReference Finding
RutheniumPincer-type Pyrazole LigandDehydrogenation ReactionsDemonstrates metal-ligand cooperation. nih.gov
CopperBis(pyrazolyl)pyridineOxidation CatalysisLigand substituents influence catalytic efficiency.
ZincTridentate Pyrazole LigandLuminescent MaterialsForms stable, well-defined complexes. mdpi.com

Research in Agrochemical Synthesis and Design (Non-Biological Activity Focus)

Nitropyrazoles are an important class of compounds in the field of energetic materials, but their derivatives also serve as key building blocks in the synthesis of agrochemicals. researchgate.netmdpi.comenergetic-materials.org.cnclockss.org The pyrazole scaffold is present in a number of commercial herbicides, fungicides, and insecticides. clockss.org The focus of this section is on the chemical synthesis and design aspects, rather than the biological activity itself.

The compound this compound can be considered a valuable intermediate in the synthesis of more complex agrochemical candidates. The nitro group can be chemically transformed into a variety of other functional groups, such as an amino group, which can then be further derivatized. For example, the reduction of the nitro group to an amine is a common step in the synthesis of many bioactive molecules. This amino group can then undergo reactions such as acylation or alkylation to introduce new functionalities.

Supramolecular Chemistry and Self-Assembly (if relevant)

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Pyrazole derivatives can participate in supramolecular assembly through hydrogen bonding (if an N-H proton is present) and π-π stacking interactions between the aromatic rings. nih.gov

In the case of this compound, the nitrogen at the 1-position is methylated, which means it cannot act as a hydrogen bond donor. However, the nitrogen at the 2-position can still act as a hydrogen bond acceptor. The aromatic pyrazole ring can also participate in π-π stacking interactions with other aromatic systems. The presence of the polar nitro group could also lead to dipole-dipole interactions, which could influence the self-assembly process.

While there is no specific research on the supramolecular chemistry of this compound, its structural features suggest that it could potentially be used as a building block in the design of more complex supramolecular architectures. For example, it could be incorporated into larger molecules that are designed to self-assemble into specific structures, such as liquid crystals or molecular cages.

Viii. Future Research Directions for 3 Isopropyl 1 Methyl 4 Nitro 1h Pyrazole

Development of Innovative and Sustainable Synthetic Routes

Traditional synthetic methods for pyrazole (B372694) derivatives often involve hazardous reagents, harsh reaction conditions, and environmentally harmful solvents, which present significant challenges to sustainable chemistry. benthamdirect.com Future research should prioritize the development of green and sustainable synthetic pathways for 3-isopropyl-1-methyl-4-nitro-1H-pyrazole.

Green Chemistry Approaches: The adoption of green chemistry principles is crucial for the environmentally benign synthesis of pyrazole derivatives. nih.govresearchgate.net This includes the use of green solvents (like water), recyclable catalysts, renewable energy sources, and solvent-free reaction conditions. benthamdirect.comnih.govresearchgate.net For instance, one-pot, multi-component reactions represent a highly efficient strategy, minimizing waste by combining several synthetic steps into a single operation. nih.gov A potential green route for the target compound could involve the condensation of a suitably substituted β-diketone with methylhydrazine, followed by nitration in a more environmentally friendly medium than conventional concentrated acid mixtures.

Advanced Energy Sources: Alternative energy sources like microwave irradiation and ultrasound assistance have emerged as powerful tools in organic synthesis. rsc.orgeurekaselect.combenthamdirect.com Microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and enhance selectivity. eurekaselect.comresearchgate.net Similarly, ultrasound irradiation can promote reactions under milder conditions, offering a valuable alternative to conventional heating. rsc.orgresearchgate.net The application of these techniques to the synthesis of this compound could lead to more efficient and sustainable processes. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

Methodology Advantages Disadvantages Potential Application to Target Compound
Conventional Heating Well-established, widely used. Long reaction times, high energy consumption, often requires harsh conditions. Baseline method for comparison.
Microwave Irradiation Rapid heating, reduced reaction times, improved yields and selectivity. eurekaselect.comresearchgate.net Requires specialized equipment, potential for localized overheating. Acceleration of the cyclocondensation and nitration steps.
Ultrasound Sonication Milder reaction conditions, can enhance reaction rates. rsc.org Less common for large-scale synthesis, equipment limitations. Promotion of reactions at lower temperatures, minimizing side products.
One-Pot Synthesis Atom economical, reduced waste, operational simplicity. nih.govenergetic-materials.org.cn Requires compatible reaction conditions for all steps. Combining the formation of the pyrazole ring and subsequent nitration in a single procedure. energetic-materials.org.cnguidechem.comenergetic-materials.org.cn

| Catalyst-Free/Green Catalyst | Reduced environmental impact, avoids toxic metal catalysts. benthamdirect.com | May have lower efficiency or require specific substrates. | Use of biodegradable catalysts or performing the reaction in water. thieme-connect.comresearchgate.net |

Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A thorough understanding of the molecular structure, electronic properties, and dynamic behavior of this compound is fundamental for its future development. The application of advanced analytical and computational methods will be indispensable in this regard.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine for structure elucidation, advanced techniques can provide deeper insights. researchgate.net Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule. ipb.ptnumberanalytics.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, helping to determine the preferred conformation of the isopropyl group relative to the pyrazole ring. numberanalytics.comdiva-portal.org The use of 15N NMR could also offer valuable data on the electronic environment of the nitrogen atoms within the pyrazole ring, especially when using 15N-labeled precursors. researchgate.netnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for investigating the properties of heterocyclic compounds. energetic-materials.org.cn By performing DFT calculations, researchers can obtain optimized molecular geometries, electronic structures, and predict spectroscopic data (such as IR and NMR spectra) to complement experimental findings. energetic-materials.org.cn Computational studies can also elucidate the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. This theoretical insight can help rationalize the regioselectivity of chemical reactions and guide the design of new experiments. researchgate.netdntb.gov.uaresearchgate.net

Table 2: Application of Advanced Techniques for Characterization

Technique Information Gained Relevance to this compound
2D NMR (COSY, HSQC, HMBC) Confirms atomic connectivity and resolves signal overlap. ipb.ptnumberanalytics.com Unambiguous assignment of proton and carbon signals, confirming the substitution pattern.
NOESY Provides information on through-space proximity of nuclei. numberanalytics.comdiva-portal.org Determination of the preferred spatial orientation of the isopropyl and methyl groups.
15N NMR Probes the electronic environment of nitrogen atoms. researchgate.netnih.gov Understanding the influence of substituents on the pyrazole ring nitrogens.

| DFT Calculations | Optimized geometry, electronic structure, predicted spectra, reactivity indices. energetic-materials.org.cn | Correlating structure with properties, predicting reaction outcomes, and guiding derivative design. |

Rational Design of Derivatives with Tailored Chemical Functionality

The functional properties of the pyrazole core can be finely tuned by modifying its substituents. The rational design of new derivatives of this compound, guided by computational and structure-property relationship studies, is a promising avenue for future research. nih.govnih.gov

Structure-Property Relationship (SPR) Studies: Systematic modification of the substituents on the pyrazole ring—namely the N1-methyl, C3-isopropyl, and C4-nitro groups—and subsequent analysis of the resulting changes in chemical and physical properties will establish clear structure-property relationships. dntb.gov.uajst.go.jp For example, replacing the isopropyl group with other alkyl or aryl moieties, or altering the electronic nature of the N1-substituent, could significantly impact the molecule's solubility, stability, and reactivity. The electron-withdrawing nature of the nitro group strongly influences the chemistry of the pyrazole ring, and its replacement with other functional groups (e.g., amino, cyano, or halogen) would create a diverse library of compounds with new functionalities.

Computational Design and Molecular Modeling: Computational tools can accelerate the design of new derivatives with desired properties. nih.gov By creating a virtual library of analogues and calculating their properties (e.g., electronic properties, stability), researchers can prioritize the synthesis of the most promising candidates. researchgate.net If a specific application is targeted, such as interaction with a biological macromolecule, molecular docking studies can be employed to predict binding affinities and guide the design of derivatives with enhanced activity. nih.govresearchgate.net This integrated computational and synthetic approach streamlines the discovery of novel functional molecules. nih.gov

Exploration of Novel Chemical Transformations Involving the Nitropyrazole Core

The rich reactivity of the nitropyrazole scaffold offers numerous opportunities for exploring novel chemical transformations. nih.govchemicalbook.comnih.gov Future research should focus on leveraging the unique electronic characteristics of this compound to develop new synthetic methodologies.

Reactions of the Nitro Group: The nitro group at the C4 position is a versatile functional handle. It can be reduced to an amino group, which in turn can be further functionalized through diazotization or acylation, opening pathways to a wide array of new pyrazole derivatives. Additionally, the nitro group on electron-deficient pyrazole rings can be susceptible to nucleophilic aromatic substitution (SNA r). osti.govresearchgate.netresearchgate.netacs.orgresearchgate.net Investigating the reactions of this compound with various nucleophiles (e.g., alkoxides, thiolates, amines) could lead to the regioselective synthesis of 4-substituted pyrazoles that are difficult to access through other means.

Transformations of the Pyrazole Ring and Substituents: While the pyrazole ring is generally stable, it can participate in certain reactions. pharmaguideline.com For instance, exploring cycloaddition reactions or ring-transformation reactions could lead to novel heterocyclic systems. researchgate.net Furthermore, the substituents themselves can be targets for chemical modification. Functionalization of the isopropyl group through free-radical halogenation followed by substitution, or reactions involving the N-methyl group, could provide additional routes to novel derivatives. The pyrazole ring itself is susceptible to electrophilic substitution, although the presence of the deactivating nitro group would direct any further substitution. chemicalbook.compharmaguideline.com Understanding and exploiting this reactivity is key to expanding the chemical space accessible from this starting material. mdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-isopropyl-1-methyl-4-nitro-1H-pyrazole, and how do reaction conditions influence isomer formation?

  • Methodological Answer: Synthesis typically involves alkylation of pyrazole precursors followed by nitration. For example, introducing the isopropyl group via alkylation of a 1H-pyrazole precursor (e.g., using alkyl halides or alcohols under basic conditions) and subsequent nitration at the 4-position. Reaction conditions such as temperature, solvent polarity, and base strength significantly influence isomer ratios. Substituents at the 4-position of the pyrazole ring can direct regioselectivity during alkylation, as observed in methylation studies . Chromatographic purification (e.g., silica gel) is critical to isolate the desired product from byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and verifying the positions of the isopropyl, methyl, and nitro groups. Mass spectrometry (MS) provides molecular weight validation. Additional techniques like Infrared (IR) spectroscopy can identify functional groups (e.g., nitro stretching vibrations). For advanced structural elucidation, X-ray crystallography may be employed, as demonstrated in studies of similar pyrazole-thiazole hybrids .

Q. What are the key solubility and stability considerations when handling this compound in experimental settings?

  • Methodological Answer: The compound’s solubility depends on solvent polarity; polar aprotic solvents (e.g., DMF, DMSO) are often suitable. Stability studies should assess sensitivity to light, moisture, and temperature. Storage under inert atmospheres at low temperatures (-20°C) is recommended for long-term preservation, as seen in protocols for analogous nitro-substituted heterocycles .

Advanced Research Questions

Q. How can researchers determine the regioselectivity of nitro group introduction in 1H-pyrazole derivatives, and what spectroscopic methods confirm the substitution pattern?

  • Methodological Answer: Regioselectivity during nitration is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict favored nitration sites. Experimentally, isotopic labeling or comparative NMR analysis with known analogs helps confirm the nitro group’s position. For example, in cannabinoid receptor ligand studies, NMR chemical shifts and coupling constants were critical for assigning substitution patterns .

Q. What strategies can mitigate byproduct formation during the alkylation of 1H-pyrazole precursors in the synthesis of this compound?

  • Methodological Answer: Optimizing reaction stoichiometry and using bulky bases (e.g., KOtBu) can reduce over-alkylation. Controlled addition of alkylating agents at low temperatures minimizes side reactions. For example, in pyrazole methylation, excess methylating agent led to di- or tri-substituted byproducts, which were mitigated by stepwise addition . Post-reaction purification via flash chromatography or recrystallization is essential .

Q. How do steric effects from the isopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: The isopropyl group’s steric bulk can hinder nucleophilic attack at adjacent positions, directing reactivity to less hindered sites. For instance, in studies of pyrazole carboxamide derivatives, bulky substituents reduced electrophilic substitution rates at the 3- and 5-positions, favoring modifications at the nitro group or methyl-substituted sites .

Q. In crystallographic studies of pyrazole derivatives, how does the nitro group’s position affect molecular packing and crystal lattice formation?

  • Methodological Answer: The nitro group’s strong dipole moment and hydrogen-bonding capacity influence crystal packing. X-ray diffraction of isostructural pyrazole-thiazole hybrids revealed that nitro groups participate in intermolecular interactions (e.g., C–H···O bonds), stabilizing specific lattice arrangements. Comparative studies with non-nitro analogs showed reduced packing efficiency .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer: Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models can predict interactions with biological targets (e.g., enzymes or receptors). For example, pyrazole carboxamides were evaluated for anti-inflammatory activity using docking simulations against cyclooxygenase-2 (COX-2), followed by in vitro validation .

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